
4-cyclopropyl-1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is part of a broader category of triazole derivatives that have garnered attention for their unique chemical and physical properties, as well as their synthesis pathways. Triazoles are a critical motif in heterocyclic chemistry, involved in various chemical reactions and possessing significant biological activities. Notably, 1,2,3-triazoles can be synthesized through copper-catalyzed azide-alkyne cycloaddition, highlighting their versatility and application in creating complex structures (Zibinsky & Fokin, 2013).
Synthesis Analysis
The synthesis of triazole derivatives, including our compound of interest, often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This process allows for the efficient and selective formation of 1,2,3-triazoles from azides and alkynes, serving as a cornerstone in the synthesis of such compounds. For instance, sulfonyl-1,2,3-triazoles are accessible through this methodology, facilitating further functionalization and transformation into complex heterocyclic structures (Zibinsky & Fokin, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by significant π-electron delocalization within the triazole ring, indicative of the compound's stability and reactivity. X-ray diffraction techniques have provided insights into the structure, showing strong intermolecular hydrogen bonding and illustrating the compound's solid-state arrangement. This structural information is crucial for understanding the chemical behavior and potential applications of triazole compounds (Şahin et al., 2014).
Chemical Reactions and Properties
1,2,3-Triazoles engage in various chemical reactions, leveraging their unique properties. The presence of the triazole ring enables reactions such as Rh(II)-catalyzed cycloadditions, illustrating the versatility of these compounds in synthetic chemistry. These reactions facilitate the creation of polysubstituted and highly functionalized derivatives, showcasing the triazoles' role as building blocks in organic synthesis (Wang, Lei, & Tang, 2015).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Novel derivatives of 1,2,3-triazoles, including compounds structurally related to 4-cyclopropyl-1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, have been synthesized and characterized. These compounds have shown significant biological activities, such as inhibitory activity against ketol-acid reductoisomerase (KARI), which is crucial for developing herbicides and understanding plant growth mechanisms (Xing-hai Liu et al., 2012).
Transition-Metal-Catalyzed Transformations
- 1-Sulfonyl-1,2,3-triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors for Rh–azavinyl carbenes. These intermediates facilitate the synthesis of various heterocycles, demonstrating the compound's utility in synthetic and medicinal chemistry through denitrogenative transformations (M. Zibinsky & V. Fokin, 2013).
Synthesis of Heterocycles and Macrocycles
- Research has focused on developing new synthetic methodologies involving α-imino carbenes derived from N-sulfonyl-1,2,3-triazoles. These methodologies have enabled the selective synthesis of novel heterocycles and macrocycles, showcasing the versatility of these compounds in organic synthesis (Guarnieri Ibanez & A. José, 2019).
Antibacterial Activity
- Sulfonamide bridged disubstituted 1,2,3-triazoles have been synthesized and assessed for their antibacterial activity against various bacterial strains. Some synthesized triazoles showed significant efficacy, highlighting their potential as antibacterial agents (Archna Yadav & C. Kaushik, 2022).
Propriétés
IUPAC Name |
4-cyclopropyl-1-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c16-13-3-1-2-11(6-13)10-23(21,22)19-7-14(8-19)20-9-15(17-18-20)12-4-5-12/h1-3,6,9,12,14H,4-5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCNNVQNNPGNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

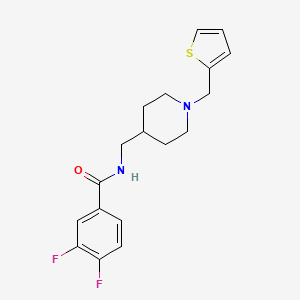
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)
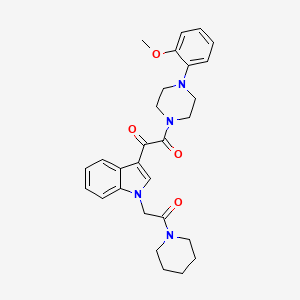
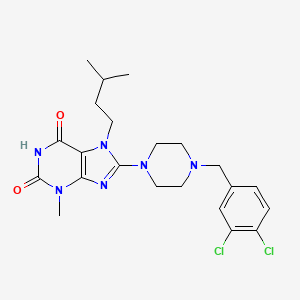
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2491049.png)
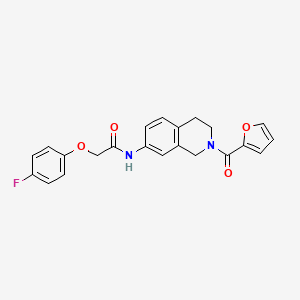
![5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491051.png)
![10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2491054.png)
![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2491055.png)
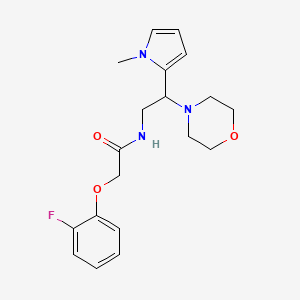
![1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one](/img/structure/B2491060.png)
![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)

